

potential off-target effects of ACT-335827 to consider

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ACT-335827

Cat. No.: B605164

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Technical Support Center: ACT-335827

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **ACT-335827**. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of **ACT-335827**?

A1: **ACT-335827** is a selective antagonist for the orexin 1 receptor (OX1R).^{[1][2][3][4]} It exhibits moderate selectivity against the orexin 2 receptor (OX2R).^[1] In a broad screening panel, **ACT-335827** was tested against 110 other enzymes, receptors, and ion channels and showed no significant off-target activities.^[1]

Q2: I am observing unexpected sedative effects in my animal model. Is this an off-target effect of **ACT-335827**?

A2: Unlike dual orexin receptor antagonists, **ACT-335827** is reported to lack sedative effects and has been shown to have no impact on sleep architecture in mice.^[2] The sedative effects of orexin antagonists are primarily associated with the blockade of the OX2 receptor. The observed sedation in your model could be due to experimental conditions, animal strain-specific responses, or other factors. We recommend a thorough review of your experimental protocol.

Q3: My study animals are showing a slight increase in body weight. Is this a known off-target effect?

A3: In a rat model of diet-induced obesity, chronic treatment with **ACT-335827** was associated with a slight increase in body weight gain (approximately 4% versus controls) and feed efficiency, without an increase in overall food intake.^{[5][6][7]} This effect may be related to the complex role of the orexin system in metabolism and energy homeostasis, rather than a direct off-target effect.^{[5][6][7]}

Q4: I've noticed an increase in water intake in my animals treated with **ACT-335827**. Is this expected?

A4: Yes, an increase in water intake has been observed in rats chronically treated with **ACT-335827**.^{[6][7]} The mechanism for this is not fully elucidated but may be related to the on-target antagonism of the OX1R, which can influence fluid balance and compulsive behaviors.^[8]

Q5: Are there any known effects of **ACT-335827** on cardiovascular parameters?

A5: In a rat model of diet-induced obesity, which exhibited elevated blood pressure, chronic treatment with **ACT-335827** did not alter the elevated blood pressure.^[6] This suggests a minimal direct impact on blood pressure regulation under these conditions.

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected Sedation	While ACT-335827 is not known to be sedative, high doses or specific experimental conditions could potentially lead to unforeseen effects.	Verify the dosage and administration protocol. Consider running a dose-response curve. Evaluate animal welfare and environmental conditions.
Significant Weight Gain	A slight increase in body weight and feed efficiency has been reported. [5] [6] [7]	Monitor food and water intake carefully. Analyze body composition (e.g., fat vs. lean mass) if possible. Consider the diet used in the study, as effects may be diet-dependent.
Altered Plasma Lipids	An increase in the high-density lipoprotein associated cholesterol proportion of total circulating cholesterol has been noted. [6] [7]	If lipid metabolism is a key endpoint, conduct a full lipid panel analysis. The mechanism for this change is not fully understood and warrants further investigation. [5]
Variable Anxiolytic Effects	The anxiolytic effects of ACT-335827 have been demonstrated in animal models. [2] [3] However, the degree of efficacy can be influenced by the specific model of anxiety or stress used.	Ensure the chosen behavioral paradigm is appropriate for assessing anxiety. Consider the timing of drug administration relative to the behavioral test.

Quantitative Data Summary

The following table summarizes the known receptor binding affinities for **ACT-335827**.

Target	Kb (nM)	Selectivity (fold) vs. OX1R	Reference
Orexin 1 Receptor (OX1R)	41	-	[4]
Orexin 2 Receptor (OX2R)	560	~14	[4]

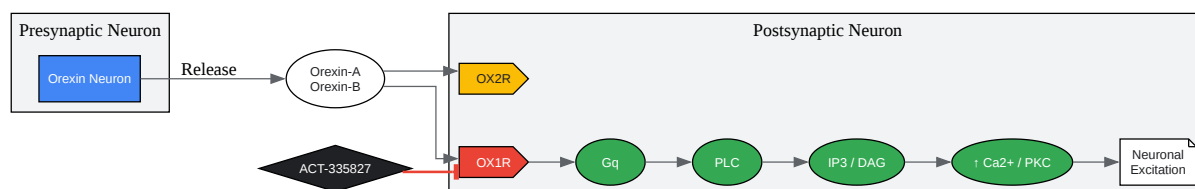
Experimental Protocols

In Vitro Selectivity Screening:

A standard method for assessing off-target effects involves screening the compound against a panel of known receptors, enzymes, and ion channels.

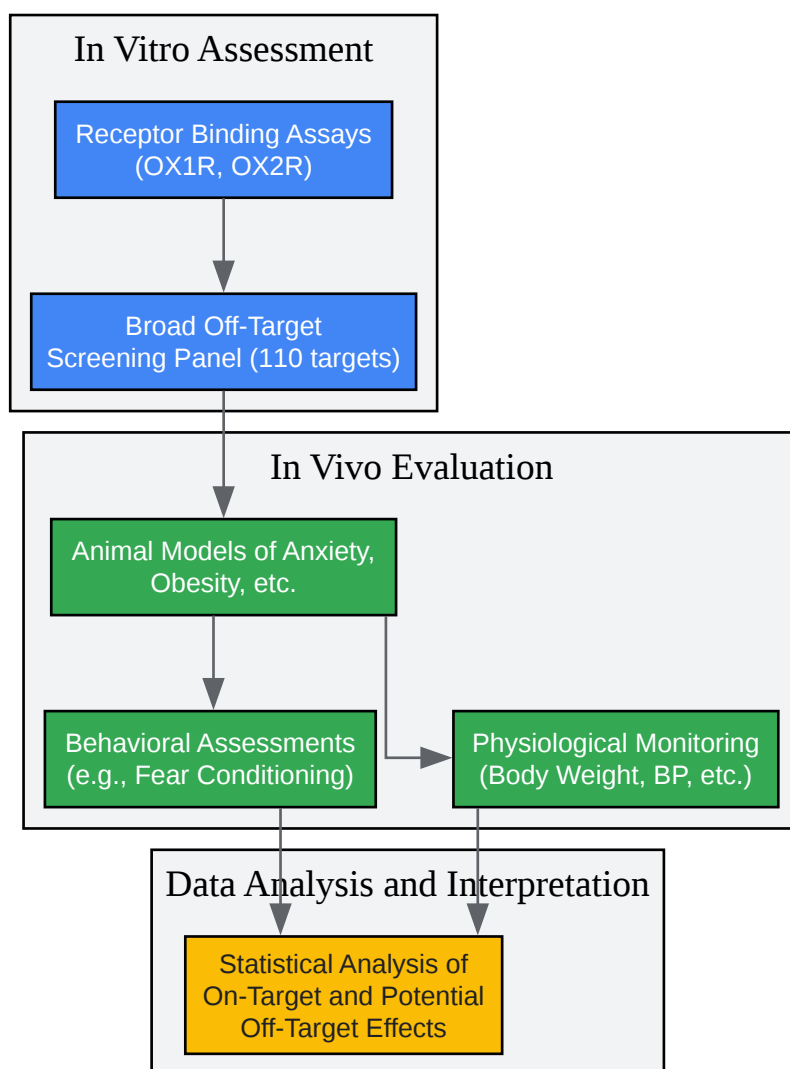
- **Compound Preparation:** **ACT-335827** is solubilized in a suitable solvent (e.g., DMSO) to create a stock solution.
- **Assay Panel:** A broad panel of assays is used, typically including radioligand binding assays for various G-protein coupled receptors, enzyme inhibition assays, and ion channel functional assays.
- **Execution:** The compound is tested at a fixed concentration (e.g., 10 μ M) against each target in the panel.
- **Data Analysis:** The percentage of inhibition or binding is calculated for each target. A significant interaction is typically defined as >50% inhibition or binding at the screening concentration.
- **Follow-up:** For any "hits," concentration-response curves are generated to determine the IC₅₀ or K_i value.

Visualizations



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Caption: Simplified Orexin Signaling Pathway and the Antagonistic Action of **ACT-335827** on OX1R.



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Caption: Experimental Workflow for Characterizing the On-Target and Potential Off-Target Effects of **ACT-335827**.

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References

- 1. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACT-335827 - Wikipedia [en.wikipedia.org]
- 3. Discovery and characterization of ACT-335827, an orally available, brain penetrant orexin receptor type 1 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Frontiers | The selective orexin receptor 1 antagonist ACT-335827 in a rat model of diet-induced obesity associated with metabolic syndrome [frontiersin.org]
- 6. The selective orexin receptor 1 antagonist ACT-335827 in a rat model of diet-induced obesity associated with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective orexin receptor 1 antagonist ACT-335827 in a rat model of diet-induced obesity associated with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [potential off-target effects of ACT-335827 to consider]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605164#potential-off-target-effects-of-act-335827-to-consider]

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